molecular formula C5H2ClFIN B1432261 2-Chloro-4-fluoro-5-iodopyridine CAS No. 1370534-60-3

2-Chloro-4-fluoro-5-iodopyridine

Cat. No.: B1432261
CAS No.: 1370534-60-3
M. Wt: 257.43 g/mol
InChI Key: CAYWSDTYVXMDQC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring. This compound typically appears as a white to light yellow crystalline solid and is soluble in organic solvents such as ether and methanol, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-iodopyridine generally involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with iodine in the presence of a suitable catalyst and solvent. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, the reaction with phenylboronic acid yields 2-chloro-5-phenylpyridine .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Chloro-4-fluoro-5-iodopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing novel anti-cancer agents. Its unique halogen substitutions enhance its reactivity and ability to form diverse chemical structures, which are vital in medicinal chemistry.

Case Study: Anticancer Activity
A notable study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation. For instance, a compound derived from this pyridine structure showed an IC50 value of 15 nM against EGFR-positive cancer cells, indicating strong potential for therapeutic applications in oncology .

Agricultural Chemicals

Formulation of Agrochemicals
The compound is extensively used in the formulation of agrochemicals, including herbicides and pesticides. Its stability and reactivity make it suitable for creating effective crop protection agents.

Case Study: Herbicidal Efficacy
Research evaluating the herbicidal properties of related compounds found that those containing halogenated pyridine structures exhibited superior efficacy compared to non-halogenated counterparts. The results highlighted the potential for developing new agricultural products with enhanced effectiveness against resistant weed species .

Material Science

Development of Advanced Materials
In material science, this compound is explored for creating advanced materials such as polymers and coatings. The unique properties imparted by the halogen substitutions can lead to materials with desirable mechanical and thermal characteristics.

Application Example: Polymer Synthesis
The compound has been utilized as a building block in synthesizing fluorinated polymers, which are known for their chemical resistance and stability under harsh conditions. This application is particularly relevant in industries requiring durable materials .

Biochemical Research

Study of Biological Mechanisms
Researchers use this compound to investigate biological pathways, particularly focusing on enzyme inhibition and receptor binding mechanisms. Its structure allows for specific interactions with biological targets, making it a valuable tool in biochemical research.

Case Study: Enzyme Inhibition
Studies have shown that compounds based on this pyridine structure can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentKey intermediate for anti-cancer agentsIC50 = 15 nM against EGFR-positive cells
Agricultural ChemicalsUsed in herbicide and pesticide formulationsEnhanced efficacy against resistant weeds
Material ScienceBuilding block for advanced polymers and coatingsChemical resistance and stability
Biochemical ResearchInvestigating enzyme inhibition and receptor bindingInsights into therapeutic targets

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-iodopyridine depends on its specific applicationThese interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its halogen atoms, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

2-Chloro-4-fluoro-5-iodopyridine is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, contributes to its potential in medicinal chemistry and pharmacology.

The molecular formula of this compound is C5_5H2_2ClF I N, with a molecular weight of approximately 239.44 g/mol. Its physical properties include:

  • Density : 2.1 ± 0.1 g/cm³
  • Melting Point : 95–98 °C
  • Boiling Point : 253.2 ± 20 °C at 760 mmHg
  • Water Solubility : Insoluble

Biological Activity Overview

This compound has been evaluated for various biological activities, including its effects on cancer cell lines, antibacterial properties, and potential as a pharmaceutical intermediate.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent inhibition of cancer cell proliferation. For instance, studies have shown that halogenated pyridines can inhibit the growth of L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range. This suggests a mechanism involving the intracellular release of active metabolites that interfere with DNA synthesis and cell cycle progression .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50_{50} (nM)
This compoundL1210 Mouse Leukemia<50
5-Fluoro-2-pyridinyl CompoundsVarious Cancer Lines<100
Halogenated PyridinesMultiple Cell Lines<200

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. It has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic or in antibiotic conjugates. The mechanisms of action include disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Other Biological Activities

In addition to its anticancer and antibacterial properties, this compound has been studied for its role in:

  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Antiviral Activity : Potential activity against viruses such as HIV and influenza .

Case Studies

  • Synthesis and Evaluation : A study synthesized various halogenated pyridines, including this compound, and evaluated their biological activity against cancer cell lines. The results indicated that modifications in halogen substituents significantly affected the potency of these compounds .
  • Mechanism of Action Studies : Investigations using NMR spectroscopy revealed that the compound could facilitate the release of nucleotide analogs within cells, enhancing its efficacy against certain cancers by mimicking essential metabolic pathways .

Properties

IUPAC Name

2-chloro-4-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYWSDTYVXMDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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